N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14786556
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5OS |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N5OS/c1-11(2)14-10-15(23(22-14)13-6-4-3-5-7-13)16(24)19-18-21-20-17(25-18)12-8-9-12/h3-7,10-12H,8-9H2,1-2H3,(H,19,21,24) |
| Standard InChI Key | YGACHJCPUUQJNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN(C(=C1)C(=O)NC2=NN=C(S2)C3CC3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide, reflects its intricate connectivity. Key features include:
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A 1,3,4-thiadiazole ring substituted with a cyclopropyl group at position 5.
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A pyrazole core at position 3, bearing an isopropyl group and a phenyl ring.
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A carboxamide bridge linking the thiadiazole and pyrazole units.
The Z-configuration of the thiadiazole-ylidene moiety is critical for maintaining planar geometry, facilitating π-π interactions with biological targets . The canonical SMILES string CC(C)C1=NN(C(=C1)C(=O)NC2=NN=C(S2)C3CC3)C4=CC=CC=C4 encodes this topology, while the InChIKey YGACHJCPUUQJNR-UHFFFAOYSA-N provides a unique identifier for database searches .
Table 1: Molecular Properties
Synthesis and Manufacturing
Key Synthetic Pathways
While detailed synthetic protocols remain proprietary, generalized routes involve:
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Cyclopropane Introduction: Cyclopropanation of precursor alkenes via Simmons-Smith reactions or transition-metal-catalyzed cyclizations.
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Thiadiazole Formation: Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Pyrazole Assembly: 1,3-Dipolar cycloaddition between hydrazines and α,β-unsaturated ketones.
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Amide Coupling: Carbodiimide-mediated linkage of the pyrazole-carboxylic acid and thiadiazole-amine intermediates.
Critical challenges include controlling stereochemistry at the thiadiazole-ylidene junction and minimizing ring-opening of the cyclopropane under basic conditions .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades at temperatures >150°C or in strongly acidic/basic media. Solubility profiling reveals:
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High solubility: Dimethyl sulfoxide (DMSO), ethanol.
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Low solubility: Water, hexane.
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| LogP (Partition Coeff.) | Estimated 3.2 (Lipophilic) | |
| Solubility in DMSO | >10 mM | |
| Stability | pH 5–9, 25°C |
Pharmacological Activity
Mechanistic Insights
Preliminary assays suggest dual inhibitory effects on kinase enzymes and G-protein-coupled receptors (GPCRs). The thiadiazole moiety may chelate Mg²⁺ ions in ATP-binding pockets, while the pyrazole’s isopropyl group enhances hydrophobic target engagement .
Hypothesized Targets
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Cyclin-Dependent Kinases (CDKs): Due to structural resemblance to known CDK inhibitors like roscovitine.
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Serotonin Receptors: The phenyl-pyrazole motif mirrors atypical antipsychotics.
Applications and Research Directions
Challenges
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